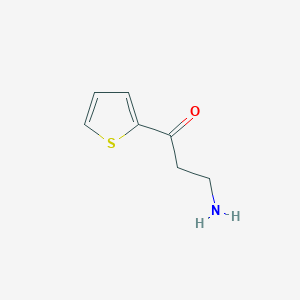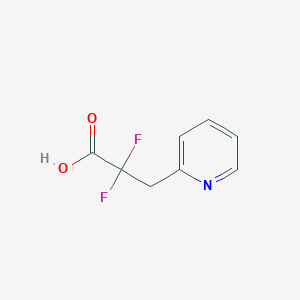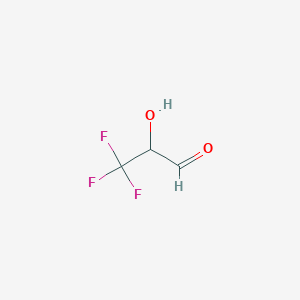
Methyl5-bromo-2-(bromomethyl)-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate is a chemical compound with the molecular formula C9H7Br2NO4. It is a derivative of benzoic acid and is characterized by the presence of bromine and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate typically involves the bromination of methyl 4-nitrobenzoate followed by a bromomethylation reaction. The process can be summarized as follows:
Bromination: Methyl 4-nitrobenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the 5-position of the aromatic ring.
Bromomethylation: The brominated product is then subjected to a bromomethylation reaction using formaldehyde and hydrobromic acid to introduce a bromomethyl group at the 2-position.
Industrial Production Methods
Industrial production of Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atoms.
Reduction: The major product is Methyl 5-amino-2-(bromomethyl)-4-nitrobenzoate.
Oxidation: The major product is Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atoms act as electrophilic centers, making the compound reactive towards nucleophilic attack. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the nitro group, making it less reactive in redox reactions.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a second bromine, affecting its reactivity and applications.
Methyl 5-bromo-2-(chloromethyl)-4-nitrobenzoate: Similar structure but with a chloromethyl group, leading to different reactivity patterns.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7Br2NO4 |
|---|---|
Peso molecular |
352.96 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-(bromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 |
Clave InChI |
GEJJYOYTWMLZPS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B13169916.png)

![2-[4-(Chlorosulfonyl)-2H-1,2,3-triazol-2-yl]acetic acid](/img/structure/B13169925.png)


![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)





![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)


